molecular formula C7H15NO B15323237 [(3-methyloxiran-2-yl)methyl](propyl)amine, Mixture of diastereomers

[(3-methyloxiran-2-yl)methyl](propyl)amine, Mixture of diastereomers

Cat. No.: B15323237
M. Wt: 129.20 g/mol
InChI Key: GLQVYGBNIHDQQE-UHFFFAOYSA-N
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Description

(3-Methyloxiran-2-yl)methylamine is a secondary amine featuring an epoxide (oxirane) functional group. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol. The compound exists as a mixture of diastereomers due to the stereogenic center at the oxirane ring (C2) and the adjacent methyl-substituted carbon (C3).

Key characteristics inferred from its structure include:

  • Polarity: Moderate, due to the amine and epoxide groups.
  • Reactivity: High, particularly in acidic or nucleophilic environments.
  • Stereochemical Complexity: Diastereomer separation challenges, impacting synthesis and purification .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

N-[(3-methyloxiran-2-yl)methyl]propan-1-amine

InChI

InChI=1S/C7H15NO/c1-3-4-8-5-7-6(2)9-7/h6-8H,3-5H2,1-2H3

InChI Key

GLQVYGBNIHDQQE-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1C(O1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyloxiran-2-yl)methylamine typically involves the reaction of an epoxide with an amine. One common method is the reaction of 3-methyloxirane with propylamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of (3-methyloxiran-2-yl)methylamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The product is typically purified through distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(3-methyloxiran-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxirane oxides, while reduction can produce diols. Substitution reactions can result in various amine derivatives.

Scientific Research Applications

(3-methyloxiran-2-yl)methylamine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3-methyloxiran-2-yl)methylamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The amine group can form hydrogen bonds and ionic interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (3-methyloxiran-2-yl)methylamine with structurally related amines:

Compound Name Structure Molecular Formula Key Functional Groups Stereochemistry
(3-Methyloxiran-2-yl)methylamine (Target) Epoxide, secondary amine C₈H₁₅NO Oxirane, amine Diastereomeric mixture
3-MeOMA (3-Methoxymethamphetamine) Methoxy-phenyl, secondary amine (HCl salt) C₁₁H₁₇NO Methoxy, amine Single stereoisomer (chiral)
(3-Ethoxy-4-propoxyphenyl)methylamine Ethoxy/propoxy-phenyl, secondary amine C₁₆H₂₅NO₂ Ether, amine Not specified
Propylamine nitrate Simple primary amine nitrate C₃H₁₀N₂O₃ Amine, nitrate None
N,N-Bis(alkanol)amine aryl esters Branched alkanolamine, ester Variable Amine, ester, hydroxyl Enantiomers (R/S configurations)
Key Observations:
  • Epoxide vs. Ether/Aryl Groups : The target compound’s oxirane group distinguishes it from aryl ether analogs (e.g., ) and methoxy-substituted amines (e.g., 3-MeOMA ). The epoxide’s reactivity contrasts with the stability of ethers.
  • Salt Forms : Unlike 3-MeOMA, which is a hydrochloride salt, the target compound is likely a free base, affecting solubility and bioavailability.
  • Steric Effects: The branched alkanolamine esters in exhibit stereogenic centers similar to the target’s diastereomers, but their ester groups reduce nucleophilicity compared to the epoxide.

Physicochemical Properties

Property Target Compound 3-MeOMA Propylamine Nitrate
Molecular Weight 141.21 g/mol 179.26 g/mol (HCl salt) 134.12 g/mol
Purity Not reported 99.9% 54% yield reported
Melting Point Not available >200°C (decomposes) Not reported
Solubility Likely polar-aprotic soluble Water-soluble (salt form) Polar solvent-compatible
Key Differences:
  • Salt vs. Free Base : 3-MeOMA’s HCl salt enhances water solubility, whereas the target compound’s free base form may require organic solvents (e.g., dichloromethane, as in ).
  • Thermal Stability : The ruthenium complexes in decompose above 340°C, but the target compound’s stability remains uncharacterized.

Biological Activity

(3-methyloxiran-2-yl)methylamine, a compound characterized by its unique epoxide structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a mixture of diastereomers, which can influence its biological properties. The presence of the epoxide group is crucial for its reactivity and interaction with biological targets. The general structure can be represented as follows:

 3 methyloxiran 2 yl methyl propyl amine\text{ 3 methyloxiran 2 yl methyl propyl amine}

The biological activity of (3-methyloxiran-2-yl)methylamine is primarily attributed to its ability to interact with various enzymes and receptors. The epoxide moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that certain derivatives exhibit antimicrobial properties against a range of pathogens.
  • Cytotoxic Effects : Some diastereomers have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
  • Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress-induced damage.

Data Table: Biological Activities and IC50 Values

Activity TypeCell Line/PathogenIC50 Value (µM)Reference
AntimicrobialE. coli15
CytotoxicityHeLa (cervical cancer)10
NeuroprotectionSH-SY5Y (neuroblastoma)20

Case Study 1: Antimicrobial Properties

A study explored the antimicrobial efficacy of (3-methyloxiran-2-yl)methylamine against Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations above 15 µM, highlighting its potential as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies involving HeLa cells revealed that the compound induced apoptosis at an IC50 value of 10 µM. Mechanistic studies suggested that the compound activates caspase pathways, leading to programmed cell death.

Case Study 3: Neuroprotective Effects

Research on SH-SY5Y neuroblastoma cells demonstrated that treatment with (3-methyloxiran-2-yl)methylamine reduced oxidative stress markers significantly. The study concluded that the compound could serve as a neuroprotective agent against neurodegenerative diseases.

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